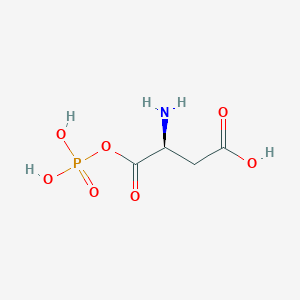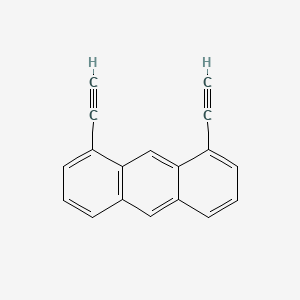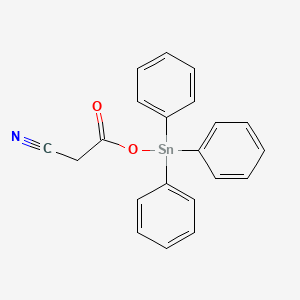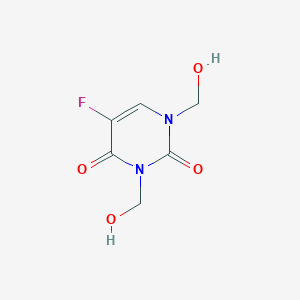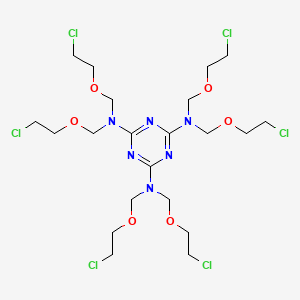
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- is a derivative of the s-triazine family, which is a six-membered heterocyclic aromatic ring containing three nitrogen atoms
Preparation Methods
The synthesis of s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity .
Chemical Reactions Analysis
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. .
Scientific Research Applications
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- involves its interaction with specific molecular targets and pathways. In cancer research, it is believed to inhibit enzymes such as topoisomerases and tyrosine kinases, which are involved in DNA replication and cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- can be compared with other similar compounds such as:
Melamine (1,3,5-triazine-2,4,6-triamine): Known for its use in the production of melamine resins and its applications in the manufacture of laminates, adhesives, and coatings.
Cyanuric acid (1,3,5-triazine-2,4,6-triol): Used in the production of disinfectants, herbicides, and bleaching agents.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): Used as a starting material for the synthesis of various herbicides and dyes.
Properties
CAS No. |
73941-10-3 |
|---|---|
Molecular Formula |
C21H36Cl6N6O6 |
Molecular Weight |
681.3 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(2-chloroethoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H36Cl6N6O6/c22-1-7-34-13-31(14-35-8-2-23)19-28-20(32(15-36-9-3-24)16-37-10-4-25)30-21(29-19)33(17-38-11-5-26)18-39-12-6-27/h1-18H2 |
InChI Key |
HCJPTVFWOOSDQU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OCN(COCCCl)C1=NC(=NC(=N1)N(COCCCl)COCCCl)N(COCCCl)COCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


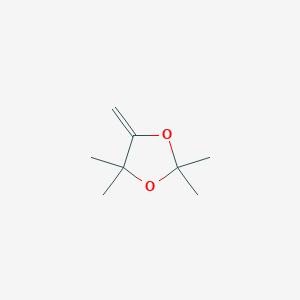
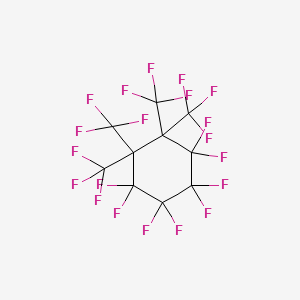
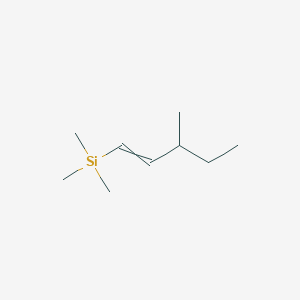
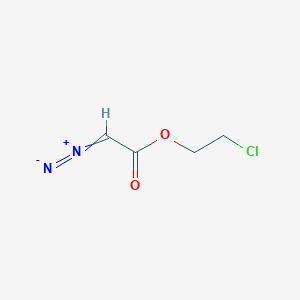
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
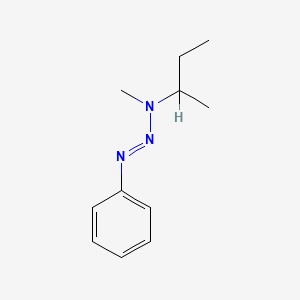
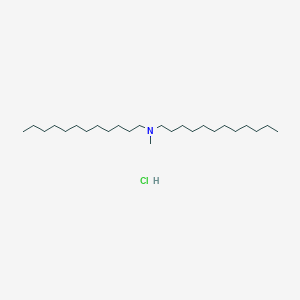

![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
